molecular formula C13H15N3O B14181222 2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol CAS No. 920511-85-9

2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B14181222
CAS No.: 920511-85-9
M. Wt: 229.28 g/mol
InChI Key: UNICHVZAYFLZQP-UHFFFAOYSA-N
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Description

2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol is an organic compound that features both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-methylphenol with 3-methylpyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Amino-6-methylpyridine
  • 4-Methylpyridin-2-amine

Comparison

2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenol groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, the presence of the 3-methylpyridin-2-yl group enhances its potential biological activity and specificity .

Properties

CAS No.

920511-85-9

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-amino-5-[[(3-methylpyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C13H15N3O/c1-9-3-2-6-15-13(9)16-8-10-4-5-11(14)12(17)7-10/h2-7,17H,8,14H2,1H3,(H,15,16)

InChI Key

UNICHVZAYFLZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NCC2=CC(=C(C=C2)N)O

Origin of Product

United States

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